Diethyl disulfide chemical properties and structure
Diethyl disulfide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of diethyl disulfide. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields who work with this organosulfur compound.
Chemical Properties and Structure
Diethyl disulfide (DEDS) is an organic disulfide with the chemical formula C₄H₁₀S₂.[1][2] It is a colorless to pale yellow liquid characterized by a strong, garlic-like or unpleasant odor.[1] The molecule consists of two ethyl groups attached to a disulfide linkage (-S-S-).
Structure
Physicochemical Properties
The quantitative physicochemical properties of diethyl disulfide are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 122.25 g/mol | [2] |
| Density | 0.993 g/mL at 25 °C | [3] |
| Boiling Point | 152-154 °C at 760 mmHg | [3] |
| Melting Point | -101.5 °C | [3] |
| Flash Point | 40 °C (104 °F) | [1] |
| Refractive Index | 1.506 at 20 °C | [3] |
| Vapor Pressure | 4.28 mmHg at 25 °C | [3] |
| Solubility in Water | 0.3 mg/mL at 25 °C | [3] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.44 |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of diethyl disulfide.
Synthesis of High-Purity Diethyl Disulfide
This protocol is adapted from a patented method for the preparation of high-purity diethyl disulfide from an ethanethiol-enriched raw material.[1]
Materials:
-
Ethanethiol-enriched petrochemical raw material
-
Sodium hydroxide (NaOH) solution
-
Cobalt phthalocyanine catalyst
-
Oxidant (e.g., air or oxygen)
Procedure:
-
Formation of Sodium Mercaptide: Mix the ethanethiol-enriched raw material with NaOH solution in a volume ratio of 1:1 to 5:1 in a reaction vessel. Stir the mixture at 25-45 °C for 1-30 minutes to form a sodium mercaptide-containing alkaline solution.[1]
-
Catalytic Oxidation: To the resulting solution, add the cobalt phthalocyanine catalyst and introduce the oxidant (air or oxygen). Maintain the reaction temperature at 35-40 °C and continue the reaction for 1-8 hours to yield a disulfide mixture.[1]
-
Primary Distillation: Subject the disulfide mixture to a primary distillation to remove impurities and obtain a crude diethyl disulfide product.[1]
-
Rectification: Purify the crude product by fractional distillation (rectification) to obtain high-purity diethyl disulfide.[1]
Purification by Fractional Distillation
This is a general procedure for the purification of liquid organic compounds like diethyl disulfide.[5]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stirring bar or boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Place the crude diethyl disulfide in the round-bottom flask with a stirring bar or boiling chips.
-
Heating: Gently heat the flask using a heating mantle. The temperature should be gradually increased to bring the liquid to a boil.
-
Distillation: As the vapor rises through the fractionating column, a temperature gradient will be established. The vapor of the lower-boiling component (diethyl disulfide) will reach the top of the column first.[5]
-
Collection: The vapor will then pass into the condenser, where it will cool and liquefy, and be collected in the receiving flask. Monitor the temperature at the distillation head; it should remain constant during the collection of the pure fraction.
-
Completion: Once the majority of the diethyl disulfide has been distilled, the temperature may drop or fluctuate. At this point, stop the distillation.
Analysis by Gas Chromatography (GC)
This protocol outlines the parameters for the analysis of diethyl disulfide using a gas chromatograph with a sulfur chemiluminescence detector (SCD).[6][7]
Instrumentation:
-
Gas chromatograph equipped with an SCD
-
DB-Sulfur SCD GC column (e.g., 60 m x 0.32 mm ID, 4.2 µm film)[7]
-
Autosampler
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature: 800 °C
Analysis by NMR Spectroscopy
2.4.1. Sample Preparation for ¹H NMR [8][9]
-
Weigh 5-10 mg of the diethyl disulfide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2.4.2. ¹H NMR Data Acquisition [9]
-
Spectrometer: 300-500 MHz NMR spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Triplet at ~1.3 ppm (CH₃)
-
Quartet at ~2.7 ppm (CH₂)
Analysis by FT-IR Spectroscopy
2.5.1. Sample Preparation (Neat Liquid) [10][11]
-
Place a small drop of diethyl disulfide onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Mount the plates in the FT-IR sample holder.
2.5.2. FT-IR Data Acquisition
-
Instrument: FT-IR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
Signaling Pathways and Logical Relationships
While specific biological signaling pathways involving diethyl disulfide are not extensively documented, its chemical nature as a disulfide suggests its potential interaction with biological systems through thiol-disulfide exchange reactions. These reactions are crucial in various cellular processes, including protein folding and redox signaling.[12][13] The general mechanism involves the reaction of a thiolate with a disulfide bond, leading to the formation of a new disulfide and a new thiolate.
A logical workflow for the synthesis and characterization of diethyl disulfide is presented below.
Safety and Handling
Diethyl disulfide is a flammable liquid and vapor.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, well-ventilated place away from sources of ignition.
References
- 1. CN103880722A - Method for preparing high-purity diethyl disulfide - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. Diethyl disulfide | C4H10S2 | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl disulfide [webbook.nist.gov]
- 5. Purification [chem.rochester.edu]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
